2-bromo-1-(3-butoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-(3-butoxyphenyl)ethan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated ketone, characterized by the presence of a bromine atom attached to the ethanone group and a butoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(3-butoxyphenyl)ethan-1-one typically involves the bromination of 1-(3-butoxyphenyl)ethan-1-one. The reaction is carried out by adding bromine to the ethanone compound in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-(3-butoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(3-butoxyphenyl)ethanol.
Oxidation: Formation of 3-butoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(3-butoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(3-butoxyphenyl)ethan-1-one involves its interaction with nucleophiles and electrophilesThe carbonyl group can participate in reduction and oxidation reactions, leading to the formation of alcohols and carboxylic acids, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-bromo-2-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a butoxy group.
2-bromo-1-(3-bromophenyl)ethanone: Contains an additional bromine atom on the phenyl ring.
3-bromo-2-methoxyacetophenone: Similar structure with a methoxy group and a bromine atom on the phenyl ring.
Uniqueness
2-bromo-1-(3-butoxyphenyl)ethan-1-one is unique due to the presence of the butoxy group, which can influence its reactivity and solubility properties. This makes it a valuable intermediate in the synthesis of specific organic compounds and materials .
Eigenschaften
CAS-Nummer |
945612-38-4 |
---|---|
Molekularformel |
C12H15BrO2 |
Molekulargewicht |
271.15 g/mol |
IUPAC-Name |
2-bromo-1-(3-butoxyphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO2/c1-2-3-7-15-11-6-4-5-10(8-11)12(14)9-13/h4-6,8H,2-3,7,9H2,1H3 |
InChI-Schlüssel |
SJVRTFANSLQKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=CC(=C1)C(=O)CBr |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.